![molecular formula C23H25NO5S B555563 Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate CAS No. 119290-61-8](/img/structure/B555563.png)
Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves multiple steps. One method involves the use of triethylamine in toluene at 60℃ for 6 hours . Another method involves a multi-step reaction with 2 steps: 1) Et 3 N / toluene / 6 h / 60 °C 2) 6.2 g / ZnBr; hexamethyldisilazane / toluene / 6 h / 80 °C .Molecular Structure Analysis
The molecular formula of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is C23H25NO5S . It has a molecular weight of 427.51 . The InChI Key is ZLZGBBIPWXUQST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .Scientific Research Applications
Synthesis and Characterization
The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate and its derivatives has been explored for their potential as antioxidant additives for lubricating oils. Compounds synthesized showed significant antioxidant activity, indicating their usefulness in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
In another study, the crystal structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed, revealing details about its molecular geometry and hydrogen bonding, which could inform its use in various chemical applications (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).
Antimicrobial Activity
- Novel quinazolinone derivatives synthesized from Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate were evaluated for their antimicrobial activity, showing potential for use in medicinal chemistry and drug development (Habib, Hassan, & El‐Mekabaty, 2013).
Catalytic Applications
- Sulfonated Schiff base copper(II) complexes derived from Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate have been synthesized and applied as efficient and selective catalysts in alcohol oxidation. This suggests their potential use in organic synthesis and industrial chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Photoacid Generators
- The compound has been studied for its potential as a photoacid generator in polymer resists, crucial for lithography processes in the semiconductor industry. The study provides insights into its photochemical decomposition and the potential use in developing new materials for electronic devices (Plater, Harrison, & Killah, 2019).
Antibacterial Agents
- Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, involving the chemical structure of interest, have shown potent antibacterial properties, indicating their significance in developing new antibiotics and addressing antibiotic resistance challenges (Abbasi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |
CAS RN |
1738-78-9 |
Source
|
Record name | NSC524126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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